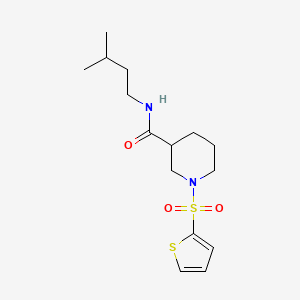![molecular formula C20H30N2O3S B11337950 Azepan-1-yl{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11337950.png)
Azepan-1-yl{1-[(2-methylbenzyl)sulfonyl]piperidin-4-yl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
アゼパン-1-イル{1-[(2-メチルベンジル)スルホニル]ピペリジン-4-イル}メタノンは、IUPAC名では1-(4-ピペリジニルカルボニル)アゼパン塩酸塩 としても知られており、分子式はC₁₂H₂₂N₂O、分子量は246.78 g/molです。 スルホンアミド です。
2. 製法
合成経路:: アゼパン-1-イル{1-[(2-メチルベンジル)スルホニル]ピペリジン-4-イル}メタノンの合成にはいくつかのステップが含まれます。一般的な合成経路の1つには、以下の反応が含まれます。
ピペリジン窒素の保護: ピペリジン環は、適切な試薬(例えば、Boc基またはFmoc基)を使用して保護されます。
スルホニル化: 保護されたピペリジンは、スルホニルクロリド(例えば、2-メチルベンゼンスルホニルクロリド)と反応させて、スルホニル基を導入します。
脱保護: ピペリジン窒素からの保護基の除去。
アゼパン環の形成: スルホニル化されたピペリジンは、環化されてアゼパン環を形成します。
最終的な脱保護と塩の形成: 最終的な化合物は、残っている官能基の脱保護を行い、塩酸塩の形に変換することで得られます。
工業的生産:: 工業規模での生産方法は、上記の合成経路のバリエーションを用いることがあり、効率と収率が最適化されています。
3. 化学反応解析
アゼパン-1-イル{1-[(2-メチルベンジル)スルホニル]ピペリジン-4-イル}メタノンは、さまざまな化学反応を起こす可能性があります。
還元: スルホニル基を対応するスルホンアミドに還元。
置換: ピペリジン窒素または他の官能基での求核置換反応。
酸化: ピペリジン環またはスルホニル基の酸化。
一般的な試薬には、還元剤(例えば、LiAlH₄)、求核剤(例えば、アミン)、酸化剤(例えば、KMnO₄)などがあります。
主要な生成物は反応条件や置換基によって異なりますが、母化合物の誘導体を含む可能性があります。
4. 科学研究への応用
アゼパン-1-イル{1-[(2-メチルベンジル)スルホニル]ピペリジン-4-イル}メタノンは、以下のような用途があります。
医薬品化学: 独自の構造を持つ、潜在的な医薬品骨格として。
ケミカルバイオロジー: タンパク質-リガンド相互作用の研究。
産業: 他の化合物の構成要素として。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the 2-METHYLPHENYL Group:
Formation of the Azepane Ring: The azepane ring is formed through a cyclization reaction involving the piperidine derivative.
Final Coupling: The final step involves coupling the piperidine and azepane rings through a carbonylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
化学反応の分析
Types of Reactions: 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
科学的研究の応用
1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
作用機序
正確な作用機序は、現在も研究が続けられています。これは、特定の分子標的または経路との相互作用、特にスルホニル基に関連する可能性があります。
6. 類似の化合物との比較
アゼパン-1-イル{1-[(2-メチルベンジル)スルホニル]ピペリジン-4-イル}メタノンは比較的ユニークな化合物ですが、アゼパン-1-イル[1-(4-メチルベンジル)ピペリジン-3-イル]メタノン や関連するスルホンアミド などの類似の化合物があります。
類似化合物との比較
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Pyrimido[1,2-a]benzimidazoles: Known for their pharmacological applications, particularly in antiviral research.
Uniqueness: 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine and azepane ring, along with the 2-METHYLPHENYL group, makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C20H30N2O3S |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
azepan-1-yl-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C20H30N2O3S/c1-17-8-4-5-9-19(17)16-26(24,25)22-14-10-18(11-15-22)20(23)21-12-6-2-3-7-13-21/h4-5,8-9,18H,2-3,6-7,10-16H2,1H3 |
InChIキー |
RQTRVRGIDWJYBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11337882.png)
![4-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11337884.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11337886.png)
![5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337888.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11337889.png)
![2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337895.png)
![(4-Tert-butylphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11337898.png)
![8-(3-bromophenyl)-13-(2-fluorophenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11337906.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337914.png)
![Ethyl 5-cyano-4-(furan-2-yl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11337928.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide](/img/structure/B11337932.png)

![2-Methyl-4-(4-methylpiperazin-1-YL)-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B11337942.png)
![ethyl 4-({[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-isochromen-6-yl]carbonyl}amino)benzoate](/img/structure/B11337949.png)
